7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide features a bicyclic pyrimido[2,1-b][1,3]thiazine core, characterized by a pyrimidine ring fused with a thiazine moiety. Key structural attributes include:
- A 7-methyl group and 6-oxo substitution on the pyrimidine ring.
- A carboxamide group at position 3, functionalized with a 3,4,5-trimethoxybenzyl substituent.
Pyrimidine derivatives are pharmacologically significant, with documented roles in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-11-7-21-19-22(18(11)24)9-13(10-28-19)17(23)20-8-12-5-14(25-2)16(27-4)15(6-12)26-3/h5-7,13H,8-10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTOUGMNLAMYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Example : 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydro-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile .
- Core : Replaces the thiazine ring with an oxazine, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Features a methylthio group (a strong leaving group) at position 8, enhancing electrophilic reactivity for nucleophilic substitution .
- Pharmacokinetics: The cyano group at position 7 may improve metabolic stability compared to carboxamide derivatives.
Thiazolo[3,2-a]pyrimidine Derivatives
Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Core: A thiazolo-pyrimidine system with a non-fused thiazole ring.
- Structural Conformation : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and trimethoxybenzene rings, influencing binding geometry .
Functional Group Modifications
Carboxamide vs. Carboxylic Acid Derivatives
Example : 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride .
- Substituent : Replaces the carboxamide with a carboxylic acid , reducing lipophilicity (calculated logP ~1.2 vs. ~2.5 for the target compound).
Trimethoxyphenyl vs. Methoxyphenethyl Groups
Example : 7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .
- Substituent : A 3-methoxyphenethyl group instead of trimethoxybenzyl.
- Pharmacodynamics : The phenethyl chain may enhance flexibility for target engagement, while reduced methoxy substitutions decrease hydrophobic interactions.
Computational Similarity Analysis
- Tanimoto Coefficient: Structural analogs like aglaithioduline exhibit ~70% similarity to reference compounds (e.g., SAHA) using fingerprint-based metrics . For the target compound, computational tools (e.g., Morgan fingerprints) could quantify similarity to known inhibitors, guiding SAR studies.
- Molecular Networking : Compounds sharing a Murcko scaffold (pyrimido-thiazine) with Tanimoto scores >0.5 are clustered for affinity comparisons, as seen in docking studies .
Data Tables
Table 1. Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Preparation Methods
Amide Coupling with 3,4,5-Trimethoxybenzylamine
The carboxylic acid is activated using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), then reacted with 3,4,5-trimethoxybenzylamine to form the carboxamide (Scheme 2).
Scheme 2 : Amidation at Position 3
Conditions :
-
Solvent : Dichloromethane (DCM)
-
Coupling Agents : EDCl/HOBt (1:1 molar ratio)
-
Temperature : Room temperature (24 hours)
Introduction of 7-Methyl and 6-Oxo Groups
Methyl Group at Position 7
The 7-methyl substituent is introduced during the core formation by selecting a methyl-containing precursor. For instance, using methyl malononitrile derivatives in the initial cyclocondensation ensures methyl incorporation at position 7.
Oxo Group at Position 6
The 6-oxo group is installed via oxidation of a thione intermediate. Treatment of the pyrimido-thiazine core with hydrogen peroxide in acetic acid converts the thione to a ketone:
Conditions :
Optimization and Challenges
Regioselectivity in Amidation
Selective amidation at position 3 (rather than position 7) is achieved by using a sterically hindered coupling agent and controlled stoichiometry. Excess 3,4,5-trimethoxybenzylamine (1.5 equivalents) ensures complete conversion.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Purity is confirmed via HPLC (>98%) and spectral data (IR, 1H NMR, MS).
Comparative Analysis of Methodologies
| Step | Method A | Method B |
|---|---|---|
| Core Formation | K2CO3/DMF, 76% yield | H2O2/AcOH, 80% yield |
| Carboxamide Introduction | EDCl/HOBt, 70% yield | Direct aminolysis, 65% |
| Oxidation | Not required | H2O2/AcOH, 80% yield |
Method A offers higher yields for core formation, while Method B provides a streamlined oxidation step.
Q & A
Q. What are the key synthetic routes for preparing 7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]pyrimido-thiazine derivatives, and how can reaction conditions be optimized?
The synthesis of pyrimido-thiazine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclization of thiazine precursors with pyrimidine intermediates under reflux conditions in solvents like acetic acid or ethanol . Key steps include:
- Core formation : Cyclization using thiomorpholine or substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) to generate the fused pyrimido-thiazine ring .
- Functionalization : Introduction of substituents (e.g., 3,4,5-trimethoxybenzyl groups) via nucleophilic substitution or coupling reactions .
Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (70–100°C), and catalysts (e.g., sodium acetate) can improve yields (e.g., from 60% to 78% in analogous syntheses) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm) and thiazine C-S-C (~650 cm) stretches .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity; high-resolution MS validates molecular mass .
Q. What preliminary assays are recommended to evaluate its biological activity in cancer research?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target Engagement : Molecular docking to predict binding affinity for kinases (e.g., CDKs) or DNA intercalation .
- Apoptosis Markers : Western blotting for caspase-3/9 activation in treated cells .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed vs. observed molecular conformations?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation. For example, in analogous thiazolo-pyrimidines:
- The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) .
- Dihedral angles between fused rings (e.g., 80.94° between thiazole and benzene rings) clarify steric effects .
Methodology : Crystallize the compound in ethyl acetate/ethanol (3:2), collect data at 100K, and refine using SHELX .
Q. What strategies mitigate discrepancies in biological activity data across different assay conditions?
- Standardized Protocols : Use consistent cell lines, serum concentrations, and incubation times (e.g., 48h vs. 72h treatments alter IC by 20–30%) .
- SAR Studies : Compare derivatives with varied substituents (e.g., 3,4,5-trimethoxy vs. 4-methyl groups) to isolate pharmacophore contributions .
- Dose-Response Validation : Repeat assays with triplicate technical replicates and orthogonal assays (e.g., ATP luminescence vs. MTT) .
Q. How can DFT calculations and molecular dynamics simulations enhance mechanistic understanding of its interactions?
- DFT Optimization : Calculate bond lengths/angles (e.g., C-S bond ~1.75 Å) and electrostatic potential surfaces to predict reactive sites .
- Docking Simulations : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2: predicted ΔG = -9.2 kcal/mol) .
- MD Trajectories : Simulate 100-ns trajectories in explicit solvent to assess stability of protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
